

Application Notes and Protocols for Determining Dihydroorotate Dehydrogenase (DHODH) Enzymatic Activity

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Compound of Interest		
Compound Name:	Dhodh-IN-26	
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Introduction

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a critical therapeutic target for the development of drugs to treat cancer, autoimmune disorders, and viral infections. Accurate and reliable determination of DHODH enzymatic activity is paramount for the screening and characterization of potential inhibitors.

These application notes provide detailed protocols for three common and robust methods to measure DHODH activity: a colorimetric assay using 2,6-dichloroindophenol (DCIP), a fluorescence-based assay using resazurin, and a highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) based method. Each protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, enabling researchers to effectively assess DHODH activity and evaluate the potency of inhibitors.

Data Presentation



The following tables summarize key quantitative data for DHODH enzymatic activity and inhibition, providing a convenient reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of Human DHODH

Parameter	Substrate/Cofactor	Value
Km	Dihydroorotate (DHO)	21.5 μΜ
Km	Decylubiquinone (CoQd)	~6 μM
Vmax	-	0.426 μmol/min/mg

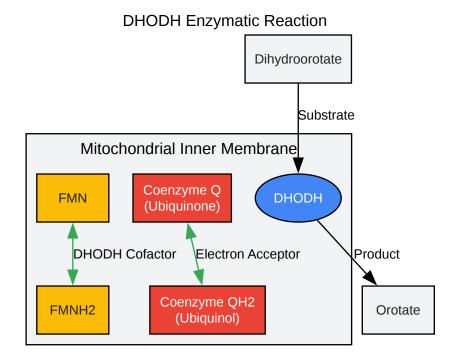
Table 2: IC50 Values of Common DHODH Inhibitors

Inhibitor	IC50 (Human DHODH)	Notes
Brequinar	10 nM - 25 nM	Potent inhibitor, competitive with ubiquinone.[1][2]
Teriflunomide (A77 1726)	307 nM - 1.1 μM	Active metabolite of leflunomide, non-competitive with ubiquinone.[2][3]
Leflunomide	6.3 μM - 98 μΜ	Prodrug, converted to teriflunomide.[2]
Vidofludimus (IMU-838)	41 - 160 nM	In clinical trials for ulcerative colitis.[3]
BAY 2402234	41 - 160 nM	In clinical trials for acute myeloid leukemia.[3]

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to DHODH activity assays.

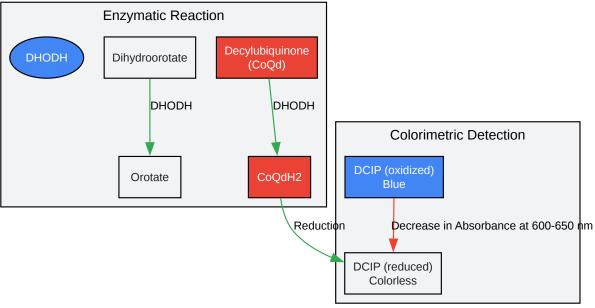




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Caption: The enzymatic reaction catalyzed by DHODH.

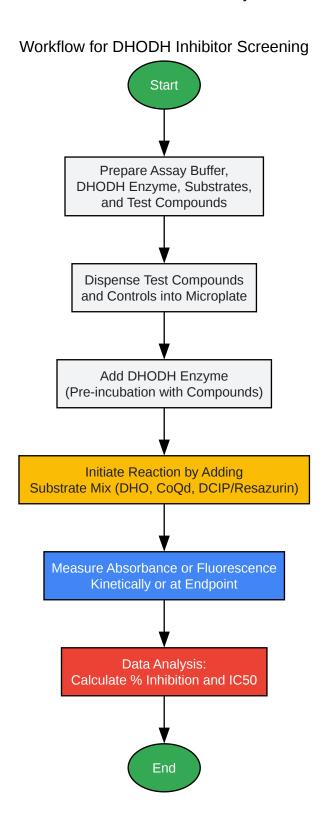
Principle of the DCIP-Based DHODH Assay





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Caption: The principle of the DCIP-based colorimetric assay for DHODH activity.





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Caption: A general experimental workflow for screening DHODH inhibitors.

Experimental Protocols Colorimetric Assay using DCIP

This assay measures the reduction of the blue dye 2,6-dichloroindophenol (DCIP) to its colorless form, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to DHODH activity.[4]

Materials and Reagents:

- Recombinant human DHODH
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- Dihydroorotic acid (DHO) stock solution (e.g., 50 mM in DMSO)
- Coenzyme Q10 (CoQ10) or Decylubiquinone (CoQd) stock solution (e.g., 10 mM in DMSO)
- 2,6-dichloroindophenol (DCIP) stock solution (e.g., 20 mM in water)
- Test compounds (inhibitors) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 600-650 nm

Protocol:

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, CoQ10/CoQd (final concentration 100 μ M), and DCIP (final concentration 200 μ M).[4]
- Dispense Compounds and Controls: To the wells of a 96-well plate, add 1 μL of test compound dilutions or DMSO for control wells.



- Add DHODH Enzyme: Add 25 μL of DHODH enzyme solution (diluted in Assay Buffer to the desired concentration) to each well.
- Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the compounds to interact with the enzyme.[4]
- Initiate the Reaction: Add 25 μL of DHO solution (diluted in Assay Buffer to a final concentration of 500 μM) to each well to start the reaction.[4]
- Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 650 nm kinetically for 10-30 minutes, or as an endpoint reading after a fixed time.[4]
- Data Analysis:
 - Calculate the rate of decrease in absorbance (slope of the kinetic read) for each well.
 - Determine the percent inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the compound concentration and fit the data to a doseresponse curve to calculate the IC50 value.

Fluorescence-Based Assay using Resazurin

This high-throughput assay utilizes the redox-sensitive dye resazurin, which is reduced by DHODH activity to the highly fluorescent resorufin. The increase in fluorescence is proportional to the enzyme's activity.

Materials and Reagents:

- Recombinant human DHODH
- Assay Buffer: 100 mM HEPES (pH 8.0), 0.05% Triton X-100
- Dihydroorotic acid (DHO) stock solution (e.g., 50 mM in DMSO)
- Resazurin stock solution (e.g., 1 mM in DMSO)



- Flavin mononucleotide (FMN) stock solution (e.g., 20 mM in water)
- Test compounds (inhibitors) dissolved in DMSO
- Black, opaque 96- or 384-well microplate
- Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)[5][6][7]

Protocol:

- Prepare Reagent Solutions:
 - DHODH Enzyme Solution: Dilute recombinant DHODH to the desired concentration in Assay Buffer.
 - \circ Substrate/Dye Solution: Prepare a solution containing DHO (final concentration ~50 μ M), resazurin (final concentration ~100 μ M), and FMN (final concentration ~200 nM) in Assay Buffer.
- Dispense Compounds and Controls: Add 1 μ L of test compound dilutions or DMSO for control wells to the microplate.
- Add DHODH Enzyme: Add 25 μL of the diluted DHODH enzyme solution to each well.
- Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
- Initiate the Reaction: Add 25 μL of the Substrate/Dye Solution to each well.
- Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.
- Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme) from all readings.



- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting percent inhibition versus compound concentration.

LC-MS/MS-Based Method

This highly sensitive and specific method directly measures the enzymatic product, orotate, and the substrate, dihydroorotate, in the reaction mixture. It is particularly useful for complex biological samples and for detailed kinetic studies.[8][9]

Materials and Reagents:

- Recombinant human DHODH or cell/tissue lysates
- Assay Buffer: e.g., 100 mM Potassium Phosphate buffer (pH 7.0)
- Dihydroorotic acid (DHO)
- Decylubiquinone (CoQd)
- Internal Standards: Isotopically labeled dihydroorotate and orotate
- Acetonitrile, Methanol, Formic Acid (LC-MS grade)
- LC-MS/MS system (e.g., Triple Quadrupole)

Protocol:

- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the DHODH enzyme source, Assay Buffer, and CoQd.
 - Add test compounds or vehicle control and pre-incubate.
 - Initiate the reaction by adding DHO.
 - Incubate at 37°C for a defined period (e.g., 60 minutes).[10]



- Stop the reaction by adding ice-cold acetonitrile containing the internal standards.
- Sample Preparation:
 - Vortex the samples and centrifuge to precipitate proteins.[8]
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject the samples onto an appropriate LC column (e.g., a reverse-phase C18 column).
 - Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate dihydroorotate and orotate.
 - Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.
- Data Analysis:
 - Generate a standard curve for both dihydroorotate and orotate using known concentrations.
 - Calculate the concentrations of dihydroorotate and orotate in each sample.
 - Determine the DHODH activity by the amount of orotate produced or dihydroorotate consumed.
 - For inhibitor studies, calculate the percent inhibition and IC50 values.

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